molecular formula C8H9FN2O2 B13893595 2-Fluoro-N-hydroxy-3-methoxybenzimidamide

2-Fluoro-N-hydroxy-3-methoxybenzimidamide

Cat. No.: B13893595
M. Wt: 184.17 g/mol
InChI Key: FDPZECZIQQYRSD-UHFFFAOYSA-N
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Description

2-Fluoro-N-hydroxy-3-methoxybenzimidamide is an organic compound that features a fluorine atom, a hydroxy group, and a methoxy group attached to a benzimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-hydroxy-3-methoxybenzimidamide typically involves the introduction of the fluorine atom, hydroxy group, and methoxy group onto the benzimidamide core. One common method involves the reaction of 2-fluoro-3-methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions to form the corresponding oxime. This oxime is then subjected to a Beckmann rearrangement to yield the desired benzimidamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-hydroxy-3-methoxybenzimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of a nitro group can produce an amine .

Scientific Research Applications

2-Fluoro-N-hydroxy-3-methoxybenzimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-hydroxy-3-methoxybenzimidamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways, modulation of gene expression, and interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-N-hydroxy-3-methoxybenzimidamide is unique due to the presence of both the hydroxy and methoxy groups on the benzimidamide core, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

2-fluoro-N'-hydroxy-3-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H9FN2O2/c1-13-6-4-2-3-5(7(6)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11)

InChI Key

FDPZECZIQQYRSD-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC(=C1F)/C(=N/O)/N

Canonical SMILES

COC1=CC=CC(=C1F)C(=NO)N

Origin of Product

United States

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